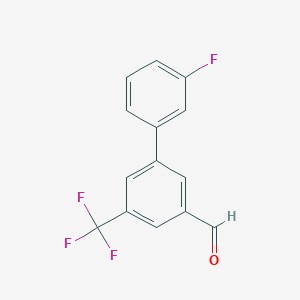![molecular formula C19H38NaO9P B12070127 sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula : Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula: C₂₄H₄₈NaO₉P . It consists of a sodium ion (Na⁺) and a lipid-like structure containing hydroxyl groups and fatty acid esters. The compound plays essential roles in various biological processes due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.
Reaction Conditions::- Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.
- Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).
Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.
Chemical Reactions Analysis
Reactions::
- Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.
- Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.
- Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).
- Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.
Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.
Scientific Research Applications
- Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.
- Signaling Pathways : It participates in intracellular signaling cascades.
- Lipid Metabolism : It plays a role in lipid metabolism and transport.
Mechanism of Action
The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.
Comparison with Similar Compounds
While sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is unique due to its specific fatty acid composition, similar compounds include other phosphorylated lipids, such as phosphatidylcholine and phosphatidylethanolamine.
Properties
Molecular Formula |
C19H38NaO9P |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1 |
InChI Key |
QMTXFWSDPFMLQS-MVFUPKDGSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)







